4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide
Description
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide features a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position, linked via a butanamide chain to a 3-methylisoxazole moiety. This structure combines a heterocyclic pyridazinone ring—known for its pharmacological relevance in kinase inhibition and anti-inflammatory activity—with an isoxazole group, which often enhances metabolic stability and binding affinity in drug-like molecules .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-12-11-17(26-22-12)20-16(24)3-2-10-23-18(25)9-8-15(21-23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYEKROCOTVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)butanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21FN4O4
- Molecular Weight : 388.39 g/mol
- CAS Number : 922971-00-4
The compound features a pyridazinone core, which is known for its diverse biological activities, and the presence of a fluorophenyl group enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is suggested that the compound may act on various receptors and enzymes, influencing pathways involved in cell signaling and metabolism.
Anticancer Activity
Recent studies indicate that derivatives of pyridazinone compounds exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anti-inflammatory Effects
Preliminary investigations suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Data Table: Biological Activities
| Activity Type | Effectiveness | Notes |
|---|---|---|
| Anticancer | High | Induces apoptosis in cancer cell lines |
| Antimicrobial | Moderate | Effective against certain bacterial strains |
| Anti-inflammatory | Potential | Modulates inflammatory markers |
Case Studies
- Anticancer Study :
-
Antimicrobial Research :
- Research conducted on related compounds indicated a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria. Further investigation into this specific compound's activity is warranted to confirm similar effects.
-
Inflammation Model :
- In an animal model of inflammation, administration of a related pyridazinone derivative resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential therapeutic application for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone Derivatives
Pyridazinone-based compounds are widely explored for their bioactivity. Key structural variations in analogs include substituents on the pyridazinone ring and adjacent functional groups:
- The patent compound’s difluoromethyl and chloro-cyanophenoxy substituents introduce steric bulk and electronegativity, which may increase binding specificity but reduce solubility compared to the target’s simpler fluorophenyl group .
Heterocyclic Moieties
The isoxazole and oxadiazole rings are critical for modulating pharmacokinetic properties:
- Isoxazole vs. Oxadiazole: The target’s 3-methylisoxazole provides steric hindrance that may reduce enzymatic degradation compared to oxadiazole-containing analogs .
Linker Regions
The butanamide linker distinguishes the target compound from analogs with sulfonamide or ester linkages:
- The butanamide chain in the target compound balances flexibility and hydrogen-bonding capacity, whereas the sulfonamide in 5a introduces rigidity and acidity, which may affect membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
